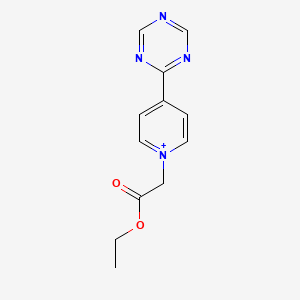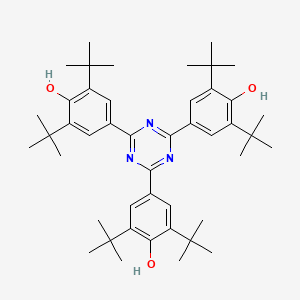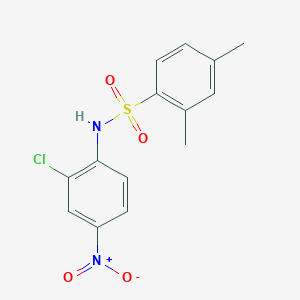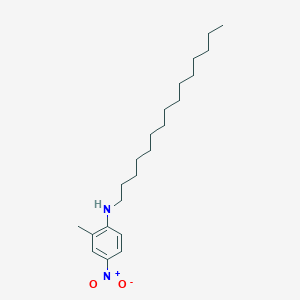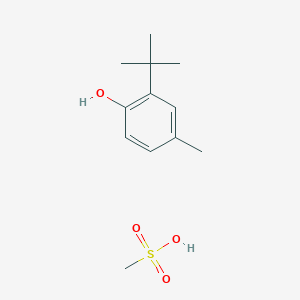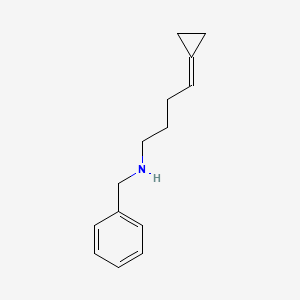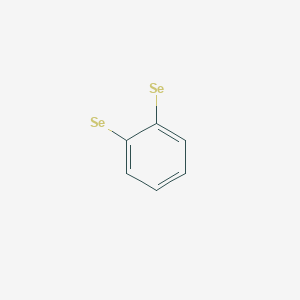
1,2-Benzenediselenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediselenol: is an organoselenium compound with the molecular formula C₆H₄Se₂H₂ It is characterized by the presence of two selenium atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Benzenediselenol can be synthesized through several methods. One common approach involves the reaction of diselenides with aromatic compounds. For example, the reaction of diphenyl diselenide with benzene in the presence of a catalyst can yield this compound. Another method involves the reduction of selenocyanates with reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Benzenediselenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert it back to the corresponding selenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under conditions that favor electrophilic aromatic substitution.
Major Products:
Oxidation: Diselenides and selenoxides.
Reduction: Selenols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1,2-Benzenediselenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of selenium-containing polymers and other organoselenium compounds.
Biology: Its antioxidant properties make it a subject of interest in biological studies, particularly in the context of oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the development of selenium-based drugs.
Industry: It is used in the production of materials with unique electronic and optical properties, such as conductive polymers and semiconductors.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediselenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can modulate the activity of enzymes involved in redox reactions, contributing to its protective effects.
Molecular Pathways: It influences pathways related to oxidative stress, inflammation, and cell survival.
Comparaison Avec Des Composés Similaires
1,4-Benzenediselenol: Similar in structure but with selenium atoms in different positions on the benzene ring.
1,2-Benzenedithiol: Contains sulfur atoms instead of selenium, leading to different chemical properties.
Diphenyl Diselenide: A diselenide compound with two phenyl groups.
Uniqueness: 1,2-Benzenediselenol is unique due to its specific arrangement of selenium atoms, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
104478-75-3 |
|---|---|
Formule moléculaire |
C6H4Se2 |
Poids moléculaire |
234.04 g/mol |
InChI |
InChI=1S/C6H4Se2/c7-5-3-1-2-4-6(5)8/h1-4H |
Clé InChI |
QAZZQBPOCAWNLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[Se])[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


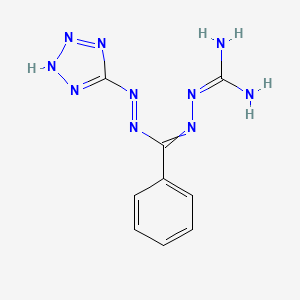

![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
